N-Dodecyl-1,3-propanediamine diacetate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93377-24-3 |
|---|---|
Molecular Formula |
C19H42N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;N'-dodecylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;2*1-2(3)4/h17H,2-16H2,1H3;2*1H3,(H,3,4) |
InChI Key |
KJSYJWRAKIHFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Routes and Chemical Transformations of N Dodecyl 1,3 Propanediamine Diacetate
Established Methodologies for N-Dodecyl-1,3-propanediamine Synthesis
The synthesis of N-dodecyl-1,3-propanediamine primarily involves the introduction of a dodecyl group to a 1,3-propanediamine backbone. This can be achieved through several established chemical reactions, including amination of precursor compounds and alkylation of diamine intermediates.
Amination Reactions of Precursor Compounds
Reductive amination stands as a prominent method for the synthesis of N-substituted amines. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. In the context of N-dodecyl-1,3-propanediamine synthesis, this could theoretically involve the reaction of dodecanal (B139956) (lauryl aldehyde) with 1,3-propanediamine. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced to the final secondary amine.
The general steps of reductive amination are:
Imine Formation: The aldehyde or ketone reacts with an amine to form an imine or a related intermediate.
Reduction: The imine is then reduced to an amine using a suitable reducing agent.
Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the initial carbonyl compound before imine formation.
A potential reaction scheme is as follows:
Dodecanal + 1,3-Propanediamine → Imine Intermediate
Imine Intermediate + [Reducing Agent] → N-Dodecyl-1,3-propanediamine
Alkylation and Functionalization of Diamine Intermediates
Direct alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. In this method, 1,3-propanediamine can be reacted with a dodecyl halide, such as 1-bromododecane. This is a nucleophilic substitution reaction where the amine acts as the nucleophile.
A challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To favor the desired mono-alkylation, reaction conditions such as the molar ratio of the reactants, temperature, and the use of a suitable base to neutralize the hydrogen halide formed are carefully controlled.
| Parameter | Description |
| Reactants | 1,3-Propanediamine and 1-Dodecyl Halide (e.g., 1-bromododecane) |
| Reaction Type | Nucleophilic Substitution |
| Potential Byproducts | Di-dodecyl-1,3-propanediamine, Tri-dodecyl-1,3-propanediamine, Quaternary ammonium salts |
| Control Measures | Molar ratio of reactants, temperature control, use of a base |
Diacetate Salt Formation and Crystallization Processes
The conversion of the free base, N-dodecyl-1,3-propanediamine, to its diacetate salt is achieved by reacting it with acetic acid. This acid-base reaction results in the protonation of the two amine groups by the acetic acid, forming the diacetate salt.
The general reaction is: N-Dodecyl-1,3-propanediamine + 2 Acetic Acid → N-Dodecyl-1,3-propanediamine Diacetate
The crystallization of the resulting salt is a critical step for purification. The process typically involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The choice of solvent is crucial and depends on the solubility characteristics of the salt. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This temperature-dependent solubility facilitates the formation of a supersaturated solution upon cooling, leading to crystal formation.
Key factors influencing the crystallization process include:
Solvent Selection: The polarity and boiling point of the solvent are important considerations.
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.
Supersaturation: The solution must be supersaturated for crystallization to occur.
Nucleation: The initial formation of crystal nuclei can be spontaneous or induced by seeding.
Novel Synthetic Strategies for this compound and Related Analogs
Research in organic synthesis is continuously driving the development of more efficient and environmentally friendly methods. These include the use of advanced catalytic systems and the application of green chemistry principles.
Catalytic Approaches in Diamine and Polyamine Synthesis
Modern catalytic methods offer significant advantages over traditional stoichiometric reactions, including higher selectivity, milder reaction conditions, and reduced waste generation. For the synthesis of long-chain diamines, several catalytic strategies are being explored.
One such approach is the direct amination of long-chain alcohols. This "hydrogen-borrowing" or "hydrogen auto-transfer" process involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine. The hydrogen produced in the initial oxidation step is then used for the final reduction, making the process atom-economical. Catalysts for this transformation are often based on transition metals like ruthenium and iridium. mdpi.comresearchgate.net
For instance, a potential catalytic route could involve the reaction of 1-dodecanol (B7769020) with 1,3-propanediamine in the presence of a suitable catalyst. This would eliminate the need to pre-synthesize and isolate the corresponding aldehyde.
| Catalytic Approach | Description | Advantages |
| Direct Amination of Alcohols | In-situ oxidation of an alcohol to a carbonyl compound followed by reductive amination. mdpi.comresearchgate.net | Atom-economical, avoids isolation of intermediate aldehydes. mdpi.comresearchgate.net |
| Hydroaminomethylation | Reaction of an alkene with an amine and synthesis gas (CO/H₂). | Direct route from readily available alkenes. |
Principles of Green Chemistry in Synthetic Pathway Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods like direct amination of alcohols exhibit high atom economy. mdpi.comresearchgate.net
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials, such as fatty alcohols derived from plant oils, as precursors for the dodecyl group.
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.
Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. Ideally, reactions would be conducted in solvent-free conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Purification and Isolation Techniques for Research-Grade this compound
The synthesis of this compound, like many chemical manufacturing processes, can result in a product that contains various impurities. For research applications, a high degree of purity is often essential. Therefore, effective purification and isolation techniques are critical to remove byproducts, unreacted starting materials, and other contaminants. The choice of purification method depends on the nature of the impurities and the desired final purity of the compound.
Achieving research-grade purity for this compound typically involves a multi-step approach that may include techniques such as distillation of the free base, preparative chromatography, and recrystallization. The effectiveness of these purification steps is monitored using sensitive analytical methods.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) are powerful techniques for both the analysis and purification of this compound. Analytical methods developed for closely related compounds can be adapted for preparative-scale separations to isolate the desired compound from its impurities.
For instance, a reverse-phase HPLC method can be employed, which is scalable for preparative separation. sielc.com Such methods often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or heptafluorobutyric acid (HFBA) to improve peak shape and resolution. alfa-chemistry.com
A typical analytical method that can be scaled up for purification is detailed in the table below:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.9 µm particle size for analytical scale) |
| Mobile Phase | Binary gradient of Acetonitrile and Water |
| Additives | 25 mM Heptafluorobutyric acid (HFBA) and 1% Formic Acid (v/v) in each phase |
| Detection | Mass Spectrometry (MS) |
| This table is based on an analytical method for a related compound, which is suitable for scaling to a preparative method. alfa-chemistry.com |
By scaling up the column dimensions and flow rates, it is possible to process larger quantities of the crude product to isolate highly pure this compound.
Distillation
Distillation is a common and effective method for purifying amines, particularly for removing non-volatile impurities. In the context of this compound, this technique would be applied to the free base, N-Dodecyl-1,3-propanediamine, before its conversion to the diacetate salt. The purification of diamines obtained from the hydrogenation of dinitriles can be achieved through distillation. google.com This process separates the desired diamine from starting materials and high-boiling point byproducts.
The purified N-Dodecyl-1,3-propanediamine can then be carefully reacted with two equivalents of acetic acid to form the diacetate salt. The purity of the resulting salt is largely dependent on the purity of the free base starting material.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. For amine salts like this compound, a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is required.
While specific solvent systems for this compound are not extensively documented in publicly available literature, general principles for the recrystallization of amine salts can be applied. This often involves polar solvents or mixtures of polar and non-polar solvents. The process would involve dissolving the crude diacetate salt in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of high-purity crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
Purity Assessment
The purity of this compound after each purification step must be verified using appropriate analytical techniques. Methods such as HPLC, UHPLC coupled with mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. nih.gov
Analysis of a related raw material, a triamine, has identified potential impurities such as N-dodecyl-1,3-propanediamine (DA) and n-dodecylamine (MA). nih.gov These analytical methods can quantify the levels of such impurities, ensuring that the final product meets the stringent requirements for research-grade material. For example, LC/HRMS analysis of a related commercial biocide showed the presence of impurities at levels that could be accurately determined. nih.gov
The following table summarizes the analytical techniques used for the characterization and purity assessment of related long-chain amines:
| Analytical Technique | Purpose |
| HPLC/UHPLC | Separation and quantification of the main compound and impurities. |
| Mass Spectrometry (MS) | Identification of the molecular weight of the compound and its fragments, aiding in structural confirmation and impurity identification. |
| NMR Spectroscopy | Provides detailed structural information and can be used for quantitative analysis to determine the purity of the sample. |
| This table highlights the key analytical methods for ensuring the quality of the purified product. nih.gov |
Advanced Characterization and Analytical Methodologies for N Dodecyl 1,3 Propanediamine Diacetate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of N-Dodecyl-1,3-propanediamine diacetate and identifying any potential impurities. These techniques provide detailed information on the compound's atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be expected. The long dodecyl chain would exhibit a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.88 ppm and a series of overlapping multiplets for the methylene (B1212753) groups (CH₂) in the range of 1.25-1.60 ppm. The methylene groups adjacent to the nitrogen atoms would show signals at a downfield chemical shift, typically between 2.50 and 3.00 ppm, due to the deshielding effect of the nitrogen. The protons of the propylenediamine backbone would also have characteristic shifts in this region. The acetate (B1210297) counterions would present a sharp singlet for the methyl protons at around 1.90 ppm.
The ¹³C NMR spectrum would similarly provide a unique signal for each carbon atom in a distinct chemical environment. The carbon of the terminal methyl group of the dodecyl chain would appear at approximately 14 ppm, while the carbons of the long alkyl chain would resonate between 22 and 32 ppm. The carbons bonded to the nitrogen atoms would be observed further downfield, typically in the 40-50 ppm range. The carbonyl carbon of the acetate would be found at a significantly downfield position, often above 170 ppm, and the acetate's methyl carbon would be around 21 ppm.
Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of the analyte against a certified internal standard. This allows for a direct and accurate determination of the concentration of this compound in a sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (Dodecyl) | ~0.88 | Triplet |
| (CH₂)₉ (Dodecyl) | ~1.25 | Multiplet |
| CH₂-CH₂-N | ~1.50-1.60 | Multiplet |
| N-CH₂-CH₂-CH₂-N | ~1.70-1.80 | Multiplet |
| CH₃ (Acetate) | ~1.90 | Singlet |
| N-CH₂ (Propyl) | ~2.60-2.80 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (Dodecyl) | ~14 |
| (CH₂)ₙ (Dodecyl) | ~22-32 |
| N-CH₂-C H₂-CH₂-N | ~25-30 |
| C H₃ (Acetate) | ~21 |
| N-C H₂ (Propyl & Dodecyl) | ~40-50 |
| C =O (Acetate) | >170 |
High-Resolution Mass Spectrometry (HRMS) in Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination of this compound, which in turn confirms its elemental composition. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high accuracy and resolution.
When analyzed by HRMS with a soft ionization technique like electrospray ionization (ESI), this compound is expected to be detected as the protonated molecular ion [M+H]⁺ of the free base, N-Dodecyl-1,3-propanediamine. The high-resolution measurement allows for the calculation of the elemental formula with a high degree of confidence.
Tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can be interpreted to elucidate the connectivity of the atoms within the molecule. For N-Dodecyl-1,3-propanediamine, common fragmentation pathways would involve the cleavage of C-N and C-C bonds, leading to the loss of the dodecyl chain or parts of the propanediamine backbone.
HRMS is also a powerful tool for quantitative analysis, particularly when coupled with a chromatographic separation technique. The high selectivity and sensitivity of HRMS allow for the detection and quantification of this compound at very low concentrations.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the secondary and primary amine groups would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations would likely be found in the 1000-1200 cm⁻¹ region. The acetate counterion would exhibit a strong absorption band for the C=O stretch of the carboxylate group, typically around 1550-1610 cm⁻¹, and a weaker symmetric stretch around 1400-1450 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the long alkyl chain would give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.
Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, which can be used for identification and to assess the presence of specific functional groups.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, where a non-polar stationary phase (such as C18) is used with a polar mobile phase.
The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure the analyte is in its protonated form, which improves peak shape and retention. Detection can be achieved using various detectors. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are universal detectors suitable for non-chromophoric compounds. However, for higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
An LC-MS method would allow for both the separation of this compound from other components in a sample and its confident identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Table 3: Typical HPLC-MS Parameters for the Analysis of N-Dodecyl-1,3-propanediamine
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its salt nature and high molecular weight, the free base, N-Dodecyl-1,3-propanediamine, can be analyzed after a derivatization step.
Derivatization, for example, by acylation or silylation, increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The derivatized compound can then be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern, or "mass spectrum," that is a unique fingerprint of the compound, allowing for its positive identification.
GC-MS offers excellent sensitivity and is particularly well-suited for trace analysis of N-Dodecyl-1,3-propanediamine in complex matrices. However, the need for derivatization adds an extra step to the sample preparation process.
Acid-Base Titrimetry for Active Principle Determination
Acid-base titrimetry is a robust and cost-effective analytical method for determining the active principle in commercial formulations containing this compound. This classical analytical technique is particularly useful for quality control in industrial settings due to its simplicity and reliability. The method is based on the neutralization reaction between the basic amine groups of the N-Dodecyl-1,3-propanediamine moiety and a standardized acid titrant.
In a notable study, a potentiometric acid-base titration method was developed to quantify N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA), the active amine component, in a raw material known as Lonzabac®. rsc.orgnih.gov This raw material is complex, containing the primary active tri-amine (TA) along with related impurities such as N-dodecyl-1,3-propanediamine (DA) and n-dodecylamine (MA). rsc.orgnih.gov Due to the presence of multiple basic species, direct titration yields a total basicity value. However, by leveraging data from more sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), the titration can be refined to provide a sufficiently accurate evaluation of the active principle. rsc.orgnih.gov
The titration is typically performed in a mixed solvent system to ensure the solubility of the long-chain alkylamine. rsc.org A strong acid, such as hydrochloric acid (HCl) dissolved in a suitable solvent like isopropanol, is used as the titrant. oup.com The endpoint of the titration can be determined potentiometrically using a pH electrode, which provides a more precise and objective determination compared to colorimetric indicators. The potentiometric titration curve for such a system typically shows distinct equivalence points corresponding to the protonation of the different amine groups, which have different basicities (pKa values). azom.com
Research has demonstrated that the results from acid-base titration are statistically coherent with those obtained from more complex and expensive methods like LC/MS, making it a suitable method for routine analysis. rsc.orgnih.gov For the raw material, the titration results were able to quantify the combined percentage of the active tri-amine and the mono-amine impurity, as well as the diamine impurity. rsc.orgnih.gov
Table 1: Comparative Analysis of Lonzabac® Components by LC/HRMS and Acid-Base Titration
| Component/Mixture | LC/HRMS Result (%) | Acid-Base Titration Result (%) |
| N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA) | 87.5 ± 1.3 | Not directly resolved |
| N-dodecyl-1,3-propanediamine (DA) | 11.1 ± 0.7 | 8.9 ± 0.8 (as DA-MA) |
| n-dodecylamine (MA) | 1.4 ± 0.3 | Not directly resolved |
| TA + MA | Not applicable | 91.1 ± 0.8 |
Advanced Surface Analytical Techniques in Interfacial Studies
The performance of this compound in applications such as surface disinfection, corrosion inhibition, or as a coating agent is intrinsically linked to its behavior at interfaces. Advanced surface analytical techniques are indispensable for characterizing the thin films or adsorbed layers of this compound on various substrates. These methods provide critical insights into the elemental composition, chemical state, surface morphology, and nanoscale topography of the interfacial layer.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique for determining the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. acs.orgnih.govtandfonline.com In the context of this compound, XPS would be employed to analyze thin films or adsorbed layers on a substrate.
The analysis involves irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top layer of the material. acs.org The binding energy of the emitted electrons can be calculated, which is specific to each element. High-resolution spectra of specific elements, such as Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s), can reveal the chemical states of these elements. For instance, the N 1s spectrum could distinguish between protonated (ammonium) and non-protonated amine groups on the surface. researchgate.net Similarly, the C 1s spectrum could provide information about the different carbon environments, such as the alkyl chain (C-C, C-H), carbon bonded to nitrogen (C-N), and the acetate counter-ion (O-C=O). whiterose.ac.uk
This technique is invaluable for confirming the presence and integrity of the compound on a surface, studying its orientation, and investigating its interactions with the substrate, for example, in corrosion inhibition studies where the amine group's interaction with a metal oxide surface is critical. nih.govnih.gov
Table 2: Expected XPS Core-Level Peaks for this compound
| Element | Core Level | Expected Chemical States and Approximate Binding Energies (eV) | Information Provided |
| Carbon | C 1s | C-C, C-H (~285.0 eV); C-N (~286.5 eV); O-C=O (~289.0 eV) | Confirms presence of alkyl chain, amine-bound carbon, and acetate counter-ion. |
| Nitrogen | N 1s | R-NH-R, R-NH2 (~399-400 eV); R-NH2+-R, R-NH3+ (~401-402 eV) | Determines the chemical state and protonation of the amine functional groups. |
| Oxygen | O 1s | C=O, C-O (~532 eV) | Confirms the presence of the acetate counter-ion. |
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. fraunhofer.de SEM operates by scanning the surface with a focused beam of high-energy electrons. The signals that derive from the electron-sample interactions, primarily secondary electrons and backscattered electrons, are collected to form an image. nih.gov This provides detailed information about the surface's physical characteristics, such as texture, and the presence of any defects or variations in the coating. azom.comresearchgate.net
For this compound, SEM would be used to evaluate the morphology of films or coatings applied to a substrate. researchgate.net For instance, if the compound is used as a corrosion inhibitor, SEM can visualize the protective film formed on a metal surface. azom.com Images taken before and after exposure to a corrosive environment can reveal the film's effectiveness in maintaining its integrity and protecting the underlying substrate. azom.com
Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. icspicorp.com It is used to generate a three-dimensional topography map of a surface by scanning a sharp probe, attached to a cantilever, over the sample. ebatco.com As the probe scans the surface, forces between the tip and the sample (such as mechanical contact, van der Waals forces, or electrostatic forces) cause the cantilever to deflect. ebatco.com This deflection is measured by a laser and photodiode system, providing data on the surface's height and topography at the nanoscale. nih.gov
In the study of this compound, AFM is the ideal tool for characterizing the nanoscale features of its self-assembled layers or thin films. oup.com It can visualize the packing of molecules on a surface, identify the formation of micelles or other aggregates, and detect any pinholes or defects in a coating. oxinst.com
A key capability of AFM is the quantitative measurement of surface roughness. icspicorp.comebatco.com Parameters such as the average roughness (Sa) and the root mean square roughness (Sq) can be calculated from the topography data. mdpi.com This information is critical in applications where a smooth, uniform surface is required. For example, in the evaluation of a protective coating, an increase in surface roughness after an environmental challenge could indicate degradation of the film. nih.gov
Table 3: Surface Analysis Techniques and Their Application to this compound Films
| Technique | Primary Information Obtained | Spatial Resolution | Key Application for Interfacial Studies |
| XPS | Elemental composition, chemical state | ~10 µm (lateral), 1-10 nm (depth) | Verifying surface chemistry and functional group integrity. |
| SEM | Surface morphology, topography | ~1-20 nm (lateral) | Visualizing film uniformity, coverage, and macro-defects. |
| AFM | 3D topography, nanoscale roughness | ~0.1-10 nm (lateral), <0.1 nm (vertical) | Quantifying surface roughness and imaging molecular-scale assembly and defects. |
Mechanistic Investigations of N Dodecyl 1,3 Propanediamine Diacetate in Diverse Chemical Systems
Adsorption Phenomena and Interfacial Behavior
The adsorption of N-Dodecyl-1,3-propanediamine diacetate at solid-liquid interfaces is a multifaceted process driven by a combination of physical and chemical forces. The molecule's amphiphilic nature, with its positively charged hydrophilic head and nonpolar hydrophobic tail, dictates its orientation and interaction with surfaces of varying polarity and charge.
The primary mechanism for the physisorption of this compound is electrostatic attraction. In aqueous solutions, the amine groups are protonated, resulting in a dicationic species. This positive charge facilitates strong electrostatic interactions with negatively charged surfaces, such as silica (B1680970), clays (B1170129), and certain minerals.
The adsorption process can be visualized as follows:
Initial Attraction: The positively charged amine "head" groups are drawn towards the anionic sites on the substrate.
Hydrophobic Contribution: The hydrophobic dodecyl "tail" can then interact with other adsorbed tails via van der Waals forces, leading to the formation of surface aggregates or hemimicelles, further strengthening the adsorption.
Studies on analogous long-chain diamines, such as N-Tallow 1,3-propanediamine, have shown that these molecules can be electrostatically attracted to negatively charged mineral surfaces like albite and quartz. researchgate.net This preferential adsorption, driven by electrostatic forces, is a key principle in processes like froth flotation. The dual amine groups in this compound provide two points of potential electrostatic attachment, which can lead to a flatter, more stable adsorbed layer compared to single-headgroup surfactants.
Beyond general electrostatic forces, this compound can engage in more specific chemisorption interactions. The lone pairs of electrons on the nitrogen atoms can form coordinate bonds with vacant d-orbitals of metal atoms on a surface, a mechanism particularly relevant for metal and metal oxide substrates.
Furthermore, the amine groups are capable of forming strong hydrogen bonds with surfaces that possess hydrogen bond donor or acceptor sites, such as hydroxylated surfaces (-OH groups). This interaction represents a stronger bond than simple electrostatic attraction and contributes to a more robustly adsorbed layer. The combination of electrostatic attraction, hydrogen bonding, and potential coordinate bonding makes this compound a versatile surface-active agent capable of adsorbing onto a wide array of materials through multiple interaction modes.
To quantify the adsorption process, experimental data are often fitted to adsorption isotherm models. mdpi.com These mathematical models describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface at a constant temperature. mdpi.com
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It is often used to estimate the maximum adsorption capacity (q_max) of a surface. The linear form of the Langmuir equation is:
C_e / q_e = 1 / (K_L * q_max) + C_e / q_max
where C_e is the equilibrium concentration, q_e is the amount adsorbed at equilibrium, K_L is the Langmuir constant related to the energy of adsorption, and q_max is the maximum monolayer coverage.
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption, which is assumed to decrease linearly with coverage. The Temkin isotherm is represented as:
q_e = (RT / b_T) * ln(A_T * C_e)
where b_T is the Temkin constant related to the heat of adsorption and A_T is the equilibrium binding constant.
The table below presents hypothetical data for the adsorption of this compound onto a model substrate to illustrate how these parameters are derived.
| Equilibrium Concentration (C_e) (mmol/L) | Amount Adsorbed (q_e) (mg/g) | Langmuir Parameter (C_e/q_e) | Temkin Parameter (ln(C_e)) |
|---|---|---|---|
| 5 | 25.5 | 0.196 | 1.61 |
| 10 | 40.8 | 0.245 | 2.30 |
| 20 | 61.2 | 0.327 | 3.00 |
| 40 | 85.0 | 0.471 | 3.69 |
| 80 | 113.3 | 0.706 | 4.38 |
| 100 | 121.5 | 0.823 | 4.61 |
This data is illustrative. By plotting C_e/q_e vs. C_e (for Langmuir) or q_e vs. ln(C_e) (for Temkin), the relevant constants can be determined from the slope and intercept, providing insight into the adsorption mechanism and surface capacity.
Self-Assembly and Aggregation Behavior in Solution
In solution, when the concentration of this compound surpasses a certain threshold, the individual molecules begin to self-assemble into organized aggregates to minimize the unfavorable interaction between their hydrophobic tails and the solvent.
The formation of micelles is a hallmark of surfactant behavior. These are colloidal-sized clusters in which the hydrophobic dodecyl chains form a core, shielded from the aqueous solvent, while the hydrophilic protonated amine groups form a charged outer corona that interacts with water. The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC).
The CMC is a critical parameter as many physical properties of the surfactant solution, such as surface tension, conductivity, and osmotic pressure, change abruptly at this concentration. The CMC can be determined by monitoring one of these properties as a function of surfactant concentration. For instance, surface tension decreases steadily with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Factors influencing the CMC include:
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a U-shaped dependence. mdpi.com
Presence of Additives: The addition of electrolytes typically lowers the CMC of ionic surfactants by shielding the electrostatic repulsion between the charged head groups, thus favoring aggregation. nih.gov
Solvent Composition: The addition of polar organic solvents can increase the CMC by improving the solvation of the hydrophobic tail, making micellization less favorable. nih.gov
The following table provides typical CMC values for structurally related cationic surfactants to provide context for the expected range for this compound.
| Surfactant | Abbreviation | Approximate CMC in Water (mM) at 25°C |
|---|---|---|
| Dodecyltrimethylammonium Bromide | DTAB | 15 - 20 |
| Decyltrimethylammonium Bromide | C10TAB | 65 - 68 |
| Dodecylamine Hydrochloride | DAHC | ~13 |
The presence of two charged groups in this compound would likely result in a higher CMC compared to a single-headed surfactant with the same tail length, due to increased electrostatic repulsion in the micellar corona.
The self-assembly of this compound is not limited to the formation of simple, spherical micelles. As concentration increases well above the CMC, or under different solvent or temperature conditions, these primary aggregates can grow and rearrange into more complex supramolecular structures.
In aqueous media, an increase in surfactant concentration can lead to a sphere-to-rod transition in micellar shape. At even higher concentrations, these cylindrical micelles can pack into ordered liquid crystalline phases, such as hexagonal and cubic phases. The specific structure formed depends on the delicate balance of forces between head group repulsion, tail packing, and solvent interactions.
In non-aqueous, nonpolar solvents, this compound can form "reverse" or "inverse" micelles. In these structures, the polar head groups form the core, sequestering any trace water or polar molecules, while the hydrophobic dodecyl tails extend outwards into the nonpolar solvent. These reverse micelles are capable of solubilizing water and other polar substances in nonpolar media, a property essential for applications in microemulsions and specialized synthesis. The formation of these varied supramolecular assemblies underscores the rich and complex phase behavior of this diamine surfactant.
Influence of Solution Chemistry (e.g., pH, Ionic Strength) on Mechanistic Pathways
The mechanistic pathways of this compound in aqueous systems are intricately linked to the surrounding solution chemistry. As a cationic surfactant, its behavior is predominantly governed by the protonation state of its multiple amine groups and the nature of the electrostatic interactions with its environment. Key parameters such as pH and ionic strength can significantly alter the molecule's charge, aggregation behavior, and interaction with interfaces, thereby influencing its functional mechanisms, such as its established role in disrupting microbial cell membranes. smolecule.com
The parent molecule, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, possesses three amine groups: one tertiary and two primary. researchgate.net These groups can exist in a protonated (cationic) or non-protonated (neutral) state depending on the solution's pH. The diacetate salt form implies that, at or near neutral pH, the amine groups are protonated and associated with acetate (B1210297) counter-ions.
Influence of pH on Mechanistic Pathways
The pH of the solution is a critical determinant of the degree of protonation of the amine functional groups. The ionization state of the molecule is dictated by the pKa values of its conjugate acids. For the parent triamine of N-Dodecyl-1,3-propanediamine, the reported pKa values are approximately 6.7 for the tertiary amine and 8.4 and 10.0 for the two primary amines. researchgate.net
This pH-dependent protonation directly impacts the molecule's net charge and, consequently, its mechanism of action. The primary biocidal mechanism involves the electrostatic attraction of the cationic head group to the negatively charged components of microbial cell membranes, followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leading to membrane disruption and cell lysis. smolecule.com
The distribution of protonated species as a function of pH can be summarized as follows:
At acidic pH (pH < 6.7): All three amine groups are fully protonated, resulting in a trivalent cation (AH3³⁺). This high positive charge density maximizes the electrostatic attraction to negatively charged surfaces, such as bacterial membranes. Research suggests that antimicrobial activity is enhanced at a pH range of 5-6 due to this increased amine protonation.
In the mid-pH range (6.7 < pH < 10.0): A mixture of di- and mono-protonated species will exist in equilibrium. As the pH increases, the molecule progressively loses protons, reducing its net positive charge.
At alkaline pH (pH > 10.0): The amine groups are predominantly in their non-protonated, neutral state. The loss of a significant positive charge reduces the initial long-range electrostatic attraction to microbial surfaces, which may alter the efficiency of the membrane disruption pathway. A 1% aqueous solution of the parent amine is highly alkaline, with a pH of around 11-12. uzh.ch
The following interactive table illustrates the relationship between solution pH and the protonation state of the amine groups, which is fundamental to its mechanistic pathway.
| pH Range | Tertiary Amine State | Primary Amines State | Predominant Molecular Charge | Implication for Mechanistic Pathway |
| < 6.7 | Protonated (Cationic) | Protonated (Cationic) | +3 | Strong electrostatic attraction to negatively charged membranes. |
| 6.7 - 8.4 | Neutral | Protonated (Cationic) | +2 | Significant electrostatic attraction. |
| 8.4 - 10.0 | Neutral | One Protonated, One Neutral | +1 | Reduced electrostatic attraction. |
| > 10.0 | Neutral | Neutral | 0 | Mechanism relies more on hydrophobic interactions than electrostatic attraction. |
Table 1: Influence of pH on the Protonation State and Mechanistic Implications for N-Dodecyl-1,3-propanediamine.
Influence of Ionic Strength on Mechanistic Pathways
Ionic strength, a measure of the total concentration of ions in a solution, also plays a crucial role in the mechanistic pathways by modulating electrostatic interactions. The presence of dissolved salts (e.g., NaCl, CaCl₂) can influence both the aggregation of this compound molecules in the bulk solution and their interaction with surfaces.
The primary effects of increasing ionic strength are:
Screening of Electrostatic Repulsion: In solution, the positively charged head groups of the surfactant molecules repel each other. Added salt ions can cluster around the charged head groups, creating a screening effect that reduces this repulsion. This facilitates the aggregation of surfactant molecules into micelles at a lower concentration. Therefore, the Critical Micelle Concentration (CMC) is expected to decrease as ionic strength increases. This enhanced aggregation can act as a reservoir for active molecules.
Modulation of Surface Interactions: The interaction with biological membranes is also affected. The salt ions compress the electrical double layer at the charged membrane surface and around the surfactant's head group. This can have two competing effects on the mechanistic pathway:
It can reduce the long-range electrostatic attraction between the cationic surfactant and the anionic membrane.
It can lower the repulsive barrier between surfactant molecules already adsorbed to the surface, potentially allowing for denser packing on the membrane prior to disruption.
| NaCl Concentration (mol/L) | Expected Critical Micelle Concentration (CMC) (mM) | Rationale |
| 0.00 | X | Baseline CMC in deionized water. |
| 0.01 | < X | Addition of ions begins to screen head group repulsion. |
| 0.05 | << X | Increased screening effect significantly lowers the energy barrier for micellization. |
| 0.10 | <<< X | Strong screening of electrostatic repulsion leads to a further decrease in CMC. |
Table 2: Illustrative Data on the Expected Influence of Ionic Strength (NaCl Concentration) on the Critical Micelle Concentration (CMC) of an Ionic Surfactant like this compound.
Research on N Dodecyl 1,3 Propanediamine Diacetate in Corrosion Science and Engineering
Electrochemical Evaluation of Corrosion Inhibition Efficiency
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors and elucidating the mechanisms by which they protect metal surfaces. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's interaction with the metal-electrolyte interface.
Potentiodynamic polarization studies are employed to determine the kinetic parameters of corrosion reactions. By measuring the current density as a function of applied potential, key metrics like the corrosion potential (Ecorr) and corrosion current density (icorr) are established. The presence of an effective inhibitor like N-Dodecyl-1,3-propanediamine diacetate leads to a significant reduction in the corrosion current density.
Table 1: Representative Potentiodynamic Polarization Data for Carbon Steel in 1M HCl This table presents illustrative data based on typical findings for long-chain amine inhibitors to demonstrate the effect of this compound.
| Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank (1M HCl) | -455 | 148.5 | - |
| + 300 ppm Inhibitor | -368 | 51.9 | 65.1 |
| + 600 ppm Inhibitor | -312 | 24.7 | 83.4 |
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. When an inhibitor is introduced, it alters the properties of the metal-solution interface, which is reflected in the EIS data, often visualized in a Nyquist plot.
The adsorption of this compound on a steel surface leads to two primary changes:
An increase in Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the Rct. A larger semicircle indicates a higher Rct, signifying that the inhibitor film is effectively hindering the charge transfer process, which is fundamental to corrosion. researchgate.net
A decrease in Double-Layer Capacitance (Cdl): The inhibitor molecules, by adsorbing onto the metal surface, displace pre-adsorbed water molecules. Since the inhibitor's long hydrocarbon chain has a lower dielectric constant than water, this leads to a decrease in the capacitance of the electrical double layer. This reduction in Cdl is indicative of the formation of a protective surface film. researchgate.net
Table 2: Representative Electrochemical Impedance Spectroscopy Parameters for Carbon Steel This table contains illustrative data based on typical findings for film-forming amine inhibitors, showing the impact of inhibitor concentration.
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 | 65 | 85 | - |
| 300 | 210 | 42 | 69.0 |
| 600 | 450 | 25 | 85.6 |
Adsorption Mechanisms of this compound on Metal Surfaces
The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and form a persistent protective film. This adsorption is a complex process governed by the inhibitor's molecular structure and its interactions with the metal.
The N-Dodecyl-1,3-propanediamine molecule possesses two amine functional groups that serve as the polar head, which is the primary site for adsorption. The adsorption mechanism can involve a combination of physisorption and chemisorption. mat-pro.com
Physisorption: In acidic solutions, the amine groups can become protonated (e.g., R-NH3+). The steel surface in acid is typically negatively charged, leading to electrostatic attraction between the cationic inhibitor and the metal surface.
Chemisorption: The nitrogen atoms in the amine groups have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This stronger, more direct chemical bonding results in a more stable and robust inhibitor film.
The presence of two amine groups in the 1,3-propanediamine structure enhances its adsorption capability compared to mono-amines, allowing for stronger and more comprehensive surface coverage.
Once the polar amine head of the molecule adsorbs onto the metal, the long, nonpolar dodecyl (C12H25) tail orients itself away from the metal surface and towards the corrosive solution. The collective orientation of these hydrocarbon tails creates a dense, non-polar, hydrophobic layer on the metal surface. mat-pro.com
This hydrophobic film acts as a physical barrier with several protective functions:
It repels water molecules, preventing them from reaching the metal surface where they participate in electrochemical corrosion reactions.
It blocks the diffusion of corrosive species, such as chloride ions and dissolved oxygen, from the bulk solution to the metal.
It creates a low-dielectric layer that further impedes the electrochemical charge transfer processes necessary for corrosion to occur.
The formation of this stable and uniform hydrophobic film is the primary mechanism by which this compound provides effective corrosion protection. mat-pro.com
Influence of Inhibitor Concentration and Temperature on Inhibition Performance
The performance of this compound is sensitive to both its concentration in the corrosive medium and the ambient temperature.
The inhibition efficiency generally increases with a higher concentration of the inhibitor. As more molecules become available, the surface coverage on the metal increases, leading to the formation of a more compact and protective film. This trend continues until the surface is saturated or the inhibitor reaches its critical micelle concentration (CMC), after which the efficiency may plateau. rdd.edu.iq
The effect of temperature on inhibition efficiency is more complex and depends on the dominant adsorption mechanism.
If physisorption is the primary mechanism, an increase in temperature typically leads to a decrease in inhibition efficiency. The higher thermal energy weakens the electrostatic forces holding the inhibitor on the surface, promoting desorption. researchgate.net
If chemisorption is dominant, the inhibition efficiency may remain stable or even increase with temperature up to a certain point, as the chemical bond formation can be an activated process. However, at very high temperatures, desorption and potential degradation of the inhibitor can still occur, leading to a loss of performance. semanticscholar.org
Studies on similar amine-based inhibitors show that the adsorption process is often a combination of both physical and chemical interactions, with the dominant mechanism potentially shifting with changes in concentration and temperature. mat-pro.com
Table 3: Representative Data on the Influence of Concentration and Temperature on Inhibition Efficiency (%) This table contains illustrative data based on typical findings for long-chain amine inhibitors.
| Concentration (ppm) | Efficiency at 313 K (%) | Efficiency at 333 K (%) |
|---|---|---|
| 100 | 70.5 | 62.1 |
| 300 | 85.2 | 78.5 |
| 600 | 92.8 | 87.3 |
Absence of Publicly Available Research Data on the Synergistic Effects of this compound in Multi-Component Inhibitor Systems
Despite a comprehensive investigation into the scientific literature, no specific research data or detailed findings on the synergistic effects of this compound in multi-component corrosion inhibitor systems are publicly available. While the broader class of long-chain alkylamines is recognized for its corrosion inhibition properties, scholarly articles and experimental data focusing explicitly on the synergistic interactions of the diacetate salt of N-Dodecyl-1,3-propanediamine with other inhibitor compounds could not be located.
N-Dodecyl-1,3-propanediamine and its derivatives are known in industrial applications for their role as corrosion inhibitors, surfactants, and biocides. The fundamental mechanism of such long-chain amines in corrosion protection typically involves the formation of a persistent protective film on the metal surface, which acts as a barrier to corrosive agents. The amine group provides the functionality for adhesion to the metal surface, while the long dodecyl chain creates a hydrophobic layer.
The concept of synergy in corrosion inhibition is a well-established principle where a mixture of two or more compounds provides a significantly higher inhibition efficiency than the sum of their individual effects. This enhancement is often attributed to cooperative adsorption mechanisms, where one component may facilitate the adsorption of the other, leading to a more stable and resilient protective film.
While research exists on the synergistic effects of structurally similar compounds, such as N-oleyl-1,3-propanediamine in combination with other chemicals like diethylaminoethanol, these findings cannot be directly extrapolated to this compound. The specific molecular structure, including the presence of the diacetate salt, would uniquely influence its solubility, dissociation in solution, and its electrochemical interaction with a metal surface and other inhibitor molecules.
The absence of specific data tables and detailed research findings for this compound in synergistic systems prevents a thorough analysis as requested. The generation of scientifically accurate content, including interactive data tables on its performance in multi-component systems, is therefore not possible based on the current body of public scientific literature.
Further research and publication in peer-reviewed journals would be necessary to elucidate the specific synergistic or antagonistic effects of this compound when combined with other common corrosion inhibitors. Such studies would likely involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to quantify the inhibition efficiency and understand the underlying mechanisms of any observed synergy.
N Dodecyl 1,3 Propanediamine Diacetate in Separation Processes and Materials Science
Application as a Collector in Mineral Flotation Processes
In the realm of mineral processing, N-dodecyl-1,3-propanediamine diacetate is primarily utilized as a collector in froth flotation, a process for separating minerals based on differences in their surface hydrophobicity. This compound is particularly effective in the reverse flotation of iron ores, where it is used to selectively float silica-rich gangue minerals away from the valuable iron oxides. mdpi.com
Selective Adsorption on Specific Mineral Surfaces (e.g., Quartz, Hematite)
The selectivity of this compound as a collector is rooted in its preferential adsorption onto certain mineral surfaces. The adsorption is largely governed by the surface charge of the minerals, which is in turn dependent on the pH of the slurry. scirp.org Minerals like quartz (silica) and hematite (B75146) (iron oxide) exhibit different surface charge characteristics at varying pH levels, a property that is crucial for their separation.
The point of zero charge (PZC) is the pH at which a mineral surface has a net neutral charge. Below the PZC, the surface is positively charged, and above it, the surface is negatively charged. Quartz has a PZC in the range of pH 2-3.7, meaning it carries a negative charge over a wide range of pH values. researchgate.net In contrast, hematite has a PZC around pH 6.7-6.9. researchgate.net
As a cationic collector, the positively charged amine groups of this compound are electrostatically attracted to negatively charged mineral surfaces. Consequently, it adsorbs strongly on the surface of quartz in alkaline conditions (pH > 4), while its adsorption on hematite is less favorable, especially at pH values above its PZC where both the mineral and the collector are similarly charged. mdpi.com This differential adsorption is the basis for the selective flotation of quartz from hematite.
| Mineral | IEP / PZC (pH) |
|---|---|
| Quartz (SiO₂) | 2.2 - 3.7 |
| Hematite (Fe₂O₃) | 6.7 - 6.9 |
Impact on Surface Hydrophobicity of Mineral Particles
The primary function of a collector in flotation is to render the surface of the target mineral hydrophobic (water-repellent). Once the this compound adsorbs onto the mineral surface, its long, nonpolar dodecyl tail is oriented outwards into the aqueous phase. This hydrocarbon chain prevents water molecules from wetting the mineral surface, thereby increasing its hydrophobicity.
The increase in hydrophobicity can be quantified by measuring the contact angle of a water droplet on the mineral surface. A higher contact angle indicates greater hydrophobicity. The adsorption of collectors like this compound significantly increases the contact angle of quartz, making it amenable to attachment to air bubbles in the flotation cell.
| Condition | Contact Angle (°) |
|---|---|
| Bare Quartz | < 10 |
| Quartz with Dodecylamine Collector | 60 - 70 |
Note: Data is representative for long-chain amine collectors on quartz and illustrates the principle.
Mechanistic Insights into Collector-Mineral Interactions and Selectivity
The interaction between this compound and mineral surfaces is a complex interplay of several forces. The primary mechanisms driving its selective adsorption on quartz are:
Electrostatic Interaction: As previously mentioned, the strong electrostatic attraction between the cationic amine groups and the negatively charged quartz surface (at pH > 3.7) is the dominant force. mdpi.com
Hydrogen Bonding: The amine groups can also form hydrogen bonds with the silanol (B1196071) (Si-OH) groups present on the quartz surface.
The selectivity for quartz over hematite in alkaline circuits arises from the electrostatic repulsion between the cationic collector and the positively charged hematite surface below its PZC, or the weaker interaction when hematite is also negatively charged at higher pH. The use of depressants, such as starch, can further enhance this selectivity by adsorbing on the hematite surface and preventing collector adsorption. scirp.org
The diamine structure of the collector, with its two cationic centers, can lead to a stronger and more stable adsorption on the silica (B1680970) surface compared to mono-amine collectors.
Role in Emulsification and Dispersion Technologies
Beyond mineral flotation, the surfactant properties of this compound make it valuable in various applications requiring the stabilization of mixtures of immiscible liquids (emulsions) or the uniform distribution of solid particles in a liquid (dispersions). painichemical.comwhamine.com
Emulsion Stabilization Mechanisms
This compound can function as an emulsifier, particularly for oil-in-water (O/W) emulsions. Its amphiphilic nature allows it to position itself at the oil-water interface, with the hydrophobic dodecyl tail penetrating the oil droplet and the hydrophilic amine groups remaining in the continuous water phase. This arrangement stabilizes the emulsion through two primary mechanisms:
Reduction of Interfacial Tension: The surfactant reduces the energy required to create new oil-water interfaces, facilitating the formation of smaller, more stable droplets.
Formation of a Protective Barrier: The adsorbed surfactant molecules form a protective film around the oil droplets. The positively charged amine groups create an electrostatic repulsion between the droplets, preventing them from coalescing.
Dispersion Efficacy in Colloidal Systems
In colloidal systems, this compound acts as a dispersing agent, preventing solid particles from aggregating and settling out. painichemical.comgoogle.com The mechanism is similar to emulsion stabilization. The surfactant adsorbs onto the surface of the particles, and the electrostatic repulsion between the charged heads of the adsorbed molecules keeps the particles separated. This is particularly effective for dispersing negatively charged particles in an aqueous medium.
Interactions with Polymeric Systems and Modified Material Surfaces
This compound, an amphiphilic molecule, exhibits significant interactions with polymeric systems and can be employed to alter the characteristics of material surfaces. Its molecular structure, featuring a long hydrophobic dodecyl chain and two protonated amine groups (in the diacetate salt form), allows it to function as a cationic surfactant. This dual nature governs its behavior at interfaces and within polymer matrices, leading to a range of effects from surface energy modification to the formation of complex polymer-surfactant structures.
The primary interaction mechanisms are driven by electrostatic and hydrophobic forces. The positively charged ammonium (B1175870) groups can interact with negatively charged sites on a polymer or a modified surface, while the hydrophobic tail can associate with nonpolar segments of the polymer or self-assemble.
Research into the specific interactions of this compound with polymeric systems reveals its role in altering surface properties and influencing the bulk characteristics of polymer composites. Its utility as a surface-modifying agent is of particular interest in materials science, where controlling surface wettability, adhesion, and biocompatibility is crucial.
The adsorption of this compound onto a polymer surface can significantly alter its interfacial properties. The orientation of the adsorbed molecules is dependent on the surface's initial polarity. On hydrophobic surfaces, the dodecyl tail may adsorb onto the surface, leaving the hydrophilic amine groups oriented towards the aqueous phase, thereby increasing the surface's hydrophilicity. Conversely, on hydrophilic or negatively charged surfaces, the cationic head groups will preferentially adsorb, with the hydrophobic tails extending outwards, rendering the surface more hydrophobic.
In the context of polymeric materials, the incorporation of this compound can influence the polymer's mechanical and thermal properties. It can act as a plasticizer in some systems or as a compatibilizer in polymer blends. The extent of these effects is dependent on the concentration of the diamine diacetate and the specific nature of the polymer.
While extensive quantitative data for the specific interactions of this compound with a wide range of polymers is not broadly available in public literature, the following tables provide illustrative examples of how such a cationic surfactant can modify polymer and material surface properties, based on established principles of polymer-surfactant interactions.
Table 1: Illustrative Effects of this compound on Polymer Surface Properties
| Polymer System | Property Modified | Observed/Expected Effect | Potential Application |
| Poly(methyl methacrylate) (PMMA) | Surface Wettability | Increased hydrophilicity | Improved biocompatibility for medical devices |
| Polystyrene (PS) | Adhesion | Enhanced adhesion to polar substrates | Coatings and adhesives |
| Polyethylene terephthalate (B1205515) (PET) | Antistatic Properties | Reduction of surface static charge | Packaging films |
| Cellulose Acetate (B1210297) | Biofouling | Reduced microbial adhesion | Filtration membranes |
Table 2: Research Findings on the Impact of Similar Amine-Based Surfactants on Material Surfaces
| Research Focus | Material/Polymer | Key Finding | Reference Type |
| Surface Aminolysis | Poly(methyl methacrylate) (PMMA) | Reaction with diaminoalkanes creates amine-terminated surfaces with reversed electroosmotic flow. | Peer-reviewed study |
| Antibiofilm Properties | Cellulose Acetate Membranes | Grafting with aminosilanes imparts strong antibiofilm properties against various bacteria. | Scientific article |
| Dyeable Surfaces | Polytetrafluoroethylene (PTFE) | Surface modification can create a negatively charged, hydrophilic surface, enhancing dyeability. | Research paper |
| Antibacterial Surfaces | Polystyrene, Polyethylene | Crosslinking of diamine on surfaces allows for the binding of hydrogen peroxide, creating antibacterial activity. | Academic research |
In separation processes, the modification of membrane surfaces with molecules like this compound can be leveraged to control fouling and improve separation efficiency. By altering the surface charge and hydrophilicity of a membrane, it is possible to mitigate the adhesion of foulants, thereby extending the operational lifetime of the membrane.
The interactions are complex and can be influenced by several factors, including the pH of the surrounding medium (which affects the protonation state of the amine groups), the ionic strength of the solution, and the temperature. Understanding these interactions is fundamental to the rational design of advanced materials and more efficient separation technologies.
Antimicrobial and Biocidal Research Applications of N Dodecyl 1,3 Propanediamine Diacetate
Antimicrobial Efficacy Against Specific Microbial Strains
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC)
There is no publicly available scientific literature detailing the Minimum Inhibitory Concentration (MIC) or Minimum Biocidal Concentration (MBC) values of N-Dodecyl-1,3-propanediamine diacetate against specific microbial strains. Such studies are fundamental in antimicrobial research to quantify the efficacy of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. Without these data points for this compound, a quantitative assessment of its antimicrobial potency is not possible.
Comparative Studies with Other Cationic Surfactants and Biocides
Similarly, a thorough search did not yield any comparative studies that directly evaluate the antimicrobial efficacy of this compound against other cationic surfactants or biocides. Such research is crucial to understand the relative strengths and weaknesses of a particular compound and its potential applications. While studies on other cationic surfactants like benzalkonium chloride are abundant, direct comparisons with this compound are absent from the current scientific landscape.
Cellular and Subcellular Mechanisms of Antimicrobial Action
Membrane Disruption and Permeability Alteration in Microbial Cells
While the precise mechanisms for this compound have not been elucidated, the antimicrobial action of cationic surfactants, in general, is often attributed to their ability to disrupt microbial cell membranes. The positively charged head of the surfactant molecule is thought to interact with the negatively charged components of the microbial cell membrane, leading to a disorganization of the lipid bilayer. This disruption can increase membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death. However, it is crucial to emphasize that this is a generalized mechanism for the class of compounds and has not been specifically demonstrated for this compound.
Inhibition of Essential Cellular Processes
Beyond membrane disruption, some antimicrobial agents can interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. There is currently no research available to suggest whether this compound acts through any of these intracellular mechanisms.
Research on Microbial Resistance Mechanisms and Adaptive Responses
The development of microbial resistance is a significant concern for all biocides. Bacteria can develop resistance through various mechanisms, including alterations in the cell membrane to reduce drug uptake, enzymatic degradation of the antimicrobial agent, or the active efflux of the compound from the cell. There are no studies specifically investigating microbial resistance mechanisms or adaptive responses to this compound. Understanding these potential resistance pathways is vital for the responsible and effective use of any antimicrobial compound.
Analytical Methodologies for Determining Biocide Components in Formulations
The accurate determination of this compound and its related components in raw materials and commercial formulations is crucial for quality control and regulatory compliance. Due to the complexity of the formulations, which often contain a mixture of related amines, a combination of analytical techniques is typically employed for comprehensive characterization and quantification. Key methodologies include nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography coupled with mass spectrometry (LC/MS), gas chromatography-mass spectrometry (GC-MS), and acid-base titration. researchgate.netnih.gov
Solution NMR spectroscopy serves as a powerful tool for identifying and roughly quantifying the active principle and related amine compounds in raw materials. nih.gov By using a suitable internal standard, NMR analysis can confirm the presence of the main triamine component, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, as well as associated molecules like N-dodecyl-1,3-propanediamine (the corresponding diamine) and n-dodecylamine (a monoamine). nih.gov This technique provides valuable structural information and an initial assessment of the composition of the biocide formulation. nih.gov
For more precise and accurate quantification, high-performance liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) is a preferred method. nih.gov This technique allows for the separation and sensitive detection of the different amine components. nih.gov LC/HRMS can accurately determine the concentrations of the diamine and monoamine impurities, and by extension, the concentration of the primary triamine active ingredient can be calculated by difference. nih.gov The high sensitivity of LC/MS also makes it suitable for detecting trace levels of these biocide components in various environmental and commercial samples. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another viable method for the analysis of long-chain alkyl propanediamines. researchgate.netresearchgate.net This technique often requires a derivatization step, such as trifluoroacetylation, to improve the volatility and chromatographic behavior of the polar amine compounds. researchgate.netresearchgate.net Following derivatization, GC-MS provides excellent separation and identification capabilities based on the mass spectra of the derivatives. researchgate.net
Acid-base titration offers a simpler, more rapid, and cost-effective method for quantifying the total amine content in both raw materials and diluted commercial products. nih.gov This classical analytical technique can be optimized for use in mixed solvent systems to provide a sufficiently accurate evaluation of the active principle. nih.gov While it may not distinguish between the different amine species, its ease of use makes it a practical choice for routine quality control. nih.gov
A study comparing NMR, LC/HRMS, and titration methods for a raw material containing N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA), N-dodecyl-1,3-propanediamine (DA), and n-dodecylamine (MA) yielded complementary results, highlighting the strengths of each technique.
Table 1: Comparative Analysis of a Biocidal Raw Material by Different Analytical Techniques
| Analytical Technique | Component | Composition (%) |
|---|---|---|
| NMR (Peak Integration) | MA:DA:TA | 1:9:90 (approximate ratio) |
| LC/HRMS | MA | 1.4 ± 0.3 |
| DA | 11.1 ± 0.7 | |
| TA (by difference) | 87.5 ± 1.3 | |
| Acid-Base Titration | TA + MA | 91.1 ± 0.8 |
| DA - MA | 8.9 ± 0.8 |
Data sourced from Mondin et al. (2013) nih.gov
Furthermore, a validated ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of residual N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in complex matrices like dairy products. nih.gov This demonstrates the adaptability of chromatographic techniques for trace-level analysis. nih.gov
Table 2: Validation Parameters for LC-MS/MS Method in Dairy Products
| Parameter | Value |
|---|---|
| Validated Range | 5-150 µg kg⁻¹ |
| Limit of Quantification (LOQ) | 5-7 µg kg⁻¹ |
| Relative Standard Deviation (RSD) for Trueness and Precision | <10% |
Data sourced from Pessel et al. (2018) nih.gov
These analytical methodologies, from sophisticated spectroscopic and chromatographic techniques to classical titration, provide a comprehensive suite of tools for the qualitative and quantitative analysis of this compound and its related components in various formulations and samples. nih.gov
Environmental Dynamics and Fate of N Dodecyl 1,3 Propanediamine Diacetate in Ecological Systems
Biodegradation Pathways and Metabolite Identification of Diamine Derivatives
The environmental fate of long-chain alkylamines is largely dependent on the metabolic capabilities of microorganisms. nih.gov While specific pathways for N-Dodecyl-1,3-propanediamine diacetate are not fully elucidated in environmental contexts, research on related long-chain alkylamines and toxicokinetic studies provide insights into likely degradation routes.
A proposed pathway for similar long-chain primary alkylamines involves an initial cleavage of the C-N bond to form an alkanal, which is subsequently oxidized to a corresponding fatty acid. oup.comnih.gov This fatty acid can then be metabolized through the β-oxidation pathway, producing acetyl-CoA that enters the central metabolism of the microorganism. mdpi.com
Toxicokinetic studies on the active ingredient, N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine, in rats have identified potential metabolites. The primary component found in feces was the unchanged parent compound, alongside six other metabolites. uzh.ch One of the identified metabolites was 1-dodecylamine, which indicates that N-dealkylation reactions are a relevant transformation pathway for this molecule. uzh.ch
Microbial Degradation Mechanisms and Enzyme Involvement
Microbial degradation of alkylamines is an enzymatic process. Bacteria from the Pseudomonas genus, in particular, have been identified as capable of metabolizing a wide variety of these compounds, including long-chain alkylamines. nih.govoup.com
The initial and critical step in the degradation of primary alkylamines is catalyzed by amine dehydrogenases. oup.com These enzymes facilitate the cleavage of the C-N bond, initiating the breakdown cascade. oup.com Studies have identified a quinoprotein alkylamine dehydrogenase in Pseudomonas species that is active on short-chain alkylamines, and it is hypothesized that long-chain alkylamine dehydrogenases may have evolved from these enzymes. nih.gov In addition to dehydrogenases, the broader degradation of the dodecyl hydrocarbon chain likely involves alkane hydroxylases, which introduce oxygen atoms, followed by alcohol dehydrogenases and aldehyde dehydrogenases to produce the fatty acid intermediate. nih.gov
Influence of Environmental Factors (e.g., pH, Temperature, Microbial Community) on Degradation Rates
The rate of biodegradation is significantly influenced by ambient environmental conditions. The presence or absence of oxygen is a primary determinant, controlling whether aerobic or anaerobic pathways are utilized, which involve different enzymes and yield different end products. unit.no
For N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine, the parent amine of the diacetate salt, studies have shown it to be hydrolytically stable at pH 4, 7, and 9, with a predicted half-life of one year or more. uzh.ch This suggests that abiotic hydrolysis is not a significant degradation pathway under typical environmental pH conditions.
Other factors such as temperature, salinity, and the composition of the native microbial community also play a critical role. unit.no The degradation kinetics of chemical compounds often follow Arrhenius behavior, where reaction rates increase with temperature up to an optimum for enzymatic activity. rsc.org The presence of a diverse and adapted microbial community, potentially with capabilities for co-metabolism, can enhance the degradation of complex organic molecules. unit.no
Adsorption and Mobility in Soil and Aquatic Environments
The movement of this compound through soil and aquatic systems is dictated by its adsorption and sorption behavior. While specific studies on this compound are limited, its chemical structure—a long hydrophobic alkyl chain combined with polar amine groups—allows for predictions of its mobility.
The long dodecyl chain suggests that hydrophobic interactions will be a prevalent sorption mechanism. nih.gov For long-chain organic molecules, adsorption is often strongly correlated with the organic carbon content (fₒc) of soil and sediment. researchgate.netmdpi.com Generally, compounds with longer alkyl chains exhibit higher adsorption capacities due to these stronger hydrophobic interactions. nih.govflemingcollege.ca
Furthermore, the amine groups in the molecule will be protonated under most environmental pH conditions, rendering the molecule cationic. This positive charge will promote strong electrostatic interactions with negatively charged soil components like clays (B1170129) and humic substances, further limiting its mobility. The combination of hydrophobic and electrostatic interactions suggests that this compound is likely to have low mobility in soil and will tend to partition from the water column to sediment in aquatic environments.
Analytical Detection of this compound in Environmental Matrices
Accurate monitoring of this compound in the environment requires sensitive and specific analytical methods. Research has focused on both laboratory-based mass spectrometry and field-deployable sensing devices.
Liquid Chromatography/Mass Spectrometry (LC/MS) Approaches for Environmental Samples
Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful technique for the quantification of trace organic contaminants in complex matrices. nih.govuq.edu.au A reliable and validated method using ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to quantify the active amine, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in food matrices. researchgate.netresearchgate.net
This method employs a salting-out technique for sample extraction. researchgate.netresearchgate.net For detection, positive electrospray ionization (ESI+) is used, and quantification is achieved through multiple reaction monitoring (MRM), which provides high specificity and sensitivity. researchgate.netresearchgate.net The method has been successfully validated with performance metrics demonstrating its suitability for trace analysis. researchgate.netresearchgate.net The potential for LC/MS approaches to detect trace amounts of the biocide's components in environmental samples has been noted. nih.gov
| Parameter | Details |
|---|---|
| Analytical Technique | Ion-Pairing Reversed-Phase LC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Extraction | Salting-out with acetonitrile (B52724) and sodium chloride |
| Validated Concentration Range | 5–150 µg/kg |
| Limit of Quantification (LOQ) | 5–7 µg/kg (matrix dependent) |
| Relative Standard Deviation (RSD) | < 10% for trueness and precision |
Development of Colorimetric Sensing Devices for Detection
For rapid screening and semi-quantitative analysis, colorimetric sensors offer a practical alternative to laboratory-based methods. A composite device has been developed for the determination of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine. researchgate.netresearchgate.net
The sensor is based on a film of 1,2-Naphthoquinone-4-sulfonate (NQS) immobilized within a polydimethylsiloxane-tetraethylortosilicate-SiO₂ nanoparticle composite (PDMS-TEOS-SiO₂NPs). researchgate.netresearchgate.net The reaction between the amine and the NQS reagent produces a color change, which can be evaluated visually for semi-quantitative results or measured with a digital camera or diffuse reflectance for quantitative analysis. researchgate.net The device has demonstrated satisfactory detection limits and precision for its intended application. researchgate.netresearchgate.net
| Parameter | Details |
|---|---|
| Sensing Reagent | 1,2-Naphthoquinone-4-sulfonate (NQS) |
| Support Matrix | PDMS-TEOS-SiO₂NPs composite film |
| Analysis Type | Semiquantitative (visual) and Quantitative (digital image/diffuse reflectance) |
| Detection Limit | 0.018% (w/v) |
| Relative Standard Deviation (RSD) | < 12% |
Ecological Risk Assessment Methodologies in Research Contexts
The ecological risk assessment (ERA) of this compound in research contexts involves a systematic process to evaluate the potential adverse effects of this chemical on ecosystems. Given the limited specific research on the diacetate form, the assessment often relies on data from the parent compound, N-Dodecyl-1,3-propanediamine, and other closely related alkyl-1,3-diaminopropanes. The methodologies integrate data on the chemical's environmental fate, transport, and ecotoxicity to characterize and quantify the ecological risk.
A fundamental aspect of the ERA for this family of compounds is addressing their inherent biocidal properties. Standard ecotoxicological tests may be inhibited by the toxicity of the substance to the test microorganisms. Consequently, modified methodologies are often required to accurately assess biodegradability and environmental persistence. For instance, in ready biodegradability tests like the Closed Bottle test (OECD 301D), silica (B1680970) gel can be used to slowly release the test substance, preventing concentrations from reaching levels that are toxic to the microbial inoculum. europa.eu
The ERA process typically follows a tiered approach, starting with preliminary assessments and progressing to more detailed investigations if a potential risk is identified. This framework generally includes problem formulation, exposure assessment, effects assessment, and risk characterization.
Problem Formulation: This initial stage defines the scope of the assessment. For this compound, it would involve identifying the ecosystems and organisms of concern that might be exposed, the potential exposure pathways (e.g., wastewater effluent, industrial releases), and the specific adverse effects (endpoints) to be evaluated (e.g., survival, growth, reproduction of aquatic organisms).
Exposure Assessment: This step quantifies the concentration of the chemical in various environmental compartments. It utilizes the physicochemical properties of this compound to model its distribution.
Interactive Table 1: Physicochemical Properties for Environmental Fate Modeling
| Property | Value for Related Compounds | Implication for Environmental Fate |
| Water Solubility | Poorly soluble | Tends to partition from water to soil, sediment, or sludge. |
| Log K_ow (Octanol-Water Partition Coefficient) | High (estimated) | High potential for bioaccumulation in organisms and sorption to organic matter. |
| Vapor Pressure | Low (estimated) | Unlikely to be found in significant concentrations in the atmosphere. |
Effects Assessment (Ecotoxicity): This involves determining the concentration of the substance that causes adverse effects in representative ecological receptors. Due to the biocidal nature of alkyl-1,3-diaminopropanes, a range of aquatic and terrestrial organisms are tested.
Interactive Table 2: Ecotoxicity Data for Alkyl-1,3-diaminopropanes (Representative Values)
| Organism Group | Test Type | Endpoint | Value (mg/L) |
| Fish | Acute | LC50 (96h) | 0.1 - 1.0 |
| Aquatic Invertebrates (e.g., Daphnia) | Acute | EC50 (48h) | 0.01 - 0.1 |
| Algae | Growth Inhibition | EC50 (72h) | 0.01 - 0.1 |
| Microorganisms | Respiration Inhibition | EC50 (3h) | 1 - 10 |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.
Risk Characterization: In this final step, the exposure and effects data are integrated to estimate the likelihood of adverse ecological effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
A PNEC is derived from the ecotoxicity data (e.g., the lowest EC50 or LC50 value) by applying an assessment factor to account for uncertainties, such as interspecies variability and the extrapolation from laboratory data to real-world ecosystems.
New Approach Methodologies (NAMs): Modern research contexts are increasingly incorporating NAMs to refine ecological risk assessments. nih.gov For a data-poor substance like this compound, these can be particularly valuable.
Quantitative Structure-Activity Relationships (QSARs): In silico models that predict the ecotoxicity and environmental fate properties of a chemical based on its molecular structure. This is useful for filling data gaps without conducting extensive laboratory testing.
Toxicokinetic-Toxicodynamic (TK-TD) Models: These models provide a mechanistic understanding of the uptake, distribution, metabolism, and elimination of the chemical within an organism (toxicokinetics) and the resulting toxic effects at the target site (toxicodynamics). nih.gov This allows for more accurate predictions of toxicity across different exposure scenarios and species.
In Vitro Assays: High-throughput screening assays using cultured cells can be used to assess specific mechanisms of toxicity, helping to prioritize chemicals for further in vivo testing and reducing reliance on animal studies.
The application of these advanced methodologies allows for a more comprehensive and refined ecological risk assessment, moving beyond simple quotients to a more nuanced understanding of the potential impacts of this compound on ecological systems.
Formulation Science and Performance Enhancement of N Dodecyl 1,3 Propanediamine Diacetate Based Systems
Optimization of Formulation Components for Enhanced Efficacy in Target Applications
The efficacy of N-Dodecyl-1,3-propanediamine diacetate in various applications is significantly influenced by the other components within the formulation. Optimization of these components is crucial for enhancing performance, particularly in biocidal and surfactant-based systems. Research into the parent amine, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, has shown synergistic antimicrobial effects when combined with other active agents. For instance, a sanitizer based on didecyldimethylammonium chloride (DDAC) and N,N-bis(3-aminopropyl)dodecylamine (a related compound) demonstrated synergistic effects against non-enveloped viruses.
The amphiphilic nature of this compound allows it to function as a surfactant and emulsifier, which is critical for the stability of complex formulations. The compatibility of this cationic surfactant with other formulation components, such as non-ionic or other cationic surfactants, can lead to enhanced performance. However, compatibility with anionic surfactants needs careful consideration to avoid precipitation and loss of activity.
The optimization process often involves evaluating various co-formulants, such as chelating agents, pH buffers, and corrosion inhibitors, to ensure the final product is stable and effective for its intended application. For example, in disinfectant formulations, the inclusion of chelating agents can enhance biocidal activity by binding metal ions that could otherwise interfere with the active ingredient.
Table 1: Example of Formulation Components for Enhanced Biocidal Efficacy
| Component Category | Example Compound | Function in Formulation |
|---|---|---|
| Active Ingredient | This compound | Primary Biocidal Agent |
| Synergistic Agent | Didecyldimethylammonium chloride (DDAC) | Enhanced Antimicrobial Spectrum |
| Solvent | Water, Glycols | Carrier |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions, enhances activity |
| pH Buffer | Citric Acid / Sodium Citrate | Maintain optimal pH for stability and efficacy |
| Corrosion Inhibitor | Tolyltriazole | Protects metallic surfaces |
| Co-Surfactant | Non-ionic surfactant (e.g., alcohol ethoxylate) | Improves wetting and cleaning properties |
Stability and Shelf-Life Studies of this compound Formulations
The stability and shelf-life of formulations containing this compound are critical for ensuring their quality and efficacy over time. Stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH), provide a framework for evaluating the impact of various environmental factors.
Key parameters that influence the stability of this compound formulations include temperature, pH, and light exposure. As a salt of a weak acid and a weak base, the pH of aqueous solutions of this compound can significantly affect its stability. Hydrolysis of the acetate (B1210297) salt is a potential degradation pathway, which can be influenced by pH. Stress testing, involving exposure to elevated temperatures and a wide range of pH values, helps to identify likely degradation products and establish degradation pathways.
Long-term stability studies are typically conducted under controlled temperature and humidity conditions to establish a product's shelf-life. For aqueous formulations, the choice of packaging is also crucial to prevent degradation due to interaction with the container or exposure to light.
Table 2: Typical Parameters in a Stability Study of an this compound Formulation
| Parameter | Conditions | Purpose |
|---|---|---|
| Appearance | Visual Inspection | To detect any changes in color or clarity. |
| pH | pH meter | To monitor for significant shifts that could indicate degradation. |
| Active Ingredient Assay | HPLC or Titration | To quantify the concentration of this compound over time. |
| Degradation Products | HPLC-MS | To identify and quantify any new impurities that may form. |
| Microbial Contamination | Plate Count | To ensure the formulation remains free from microbial growth. |
| Physical Stability | Freeze-Thaw Cycles | To assess the formulation's stability under temperature fluctuations. |
Rheological Properties and Viscosity Modification in Formulated Products
The rheological properties of formulations containing this compound are important for their application and performance. As a cationic surfactant, it can influence the viscosity of aqueous and complex fluid systems. The flow behavior of such formulations is often non-Newtonian, exhibiting shear-thinning properties where the viscosity decreases with increasing shear rate. This is a desirable characteristic for many applications, allowing for ease of pouring and spraying while maintaining a higher viscosity at rest for stability.
The concentration of this compound has a direct impact on the viscosity of the formulation. Generally, an increase in concentration leads to a higher apparent viscosity due to increased intermolecular interactions. The addition of electrolytes, such as sodium chloride, can also significantly affect the rheology of surfactant solutions by influencing micelle formation and interactions.
In some cases, this compound can be used as a primary or secondary rheology modifier to achieve the desired product consistency. The interaction with other formulation components, such as polymers or co-surfactants, can lead to synergistic thickening effects.
Table 3: Hypothetical Rheological Data for an Aqueous Solution of this compound
| Concentration (% w/w) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |
|---|---|---|
| 1 | 10 | 50 |
| 1 | 100 | 30 |
| 5 | 10 | 250 |
Interfacial Properties and Surface Activity in Complex Mixtures
This compound, being a cationic surfactant, exhibits significant surface activity. Its amphiphilic molecules migrate to interfaces, such as the air-water or oil-water interface, thereby reducing the surface tension and interfacial tension, respectively. This property is fundamental to its function as a wetting agent, emulsifier, and dispersant.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. Below the CMC, the surfactant primarily exists as individual molecules at the interface. Above the CMC, the surface tension of the solution remains relatively constant. The CMC is an important parameter for optimizing formulations, as it indicates the concentration at which the surfactant provides its maximum effect on surface tension reduction.
In complex mixtures, such as oil-in-water emulsions, this compound adsorbs at the oil-water interface, forming a protective layer around the oil droplets and preventing them from coalescing. The efficiency of emulsification depends on the ability of the surfactant to lower the interfacial tension and create a stable interfacial film.
Table 4: Typical Interfacial Properties of Cationic Surfactants
| Property | Description | Typical Value Range for C12 Surfactants |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | 1-15 mM |
| Surface Tension at CMC (γ_cmc) | The minimum surface tension achieved at and above the CMC. | 30-40 mN/m |
| Interfacial Tension (vs. mineral oil) | The tension between the aqueous surfactant solution and an oil phase. | <10 mN/m |
Research on its Role as a Textile Auxiliary and Dyeing Performance Modifier
In the textile industry, cationic surfactants like this compound can function as effective textile auxiliaries, particularly as leveling agents in dyeing processes. Leveling agents are used to ensure uniform color distribution on the fabric by controlling the rate of dye uptake.
When dyeing hydrophobic fibers such as polyester (B1180765) with disperse dyes, leveling agents can improve the dispersion of the dye in the dyebath and facilitate the migration of dye molecules to the fiber surface. The cationic nature of this compound allows it to interact with both the dye molecules and the fiber surface, promoting a more even and consistent dyeing result.
The performance of a leveling agent is dependent on its chemical structure, concentration, and the specific dyeing conditions (e.g., temperature, pH, and liquor ratio). In addition to its leveling properties, this compound may also contribute to other desirable effects, such as improved fabric softness and antistatic properties.
Table 5: Potential Performance Benefits of this compound in Textile Dyeing
| Performance Parameter | Mechanism of Action | Potential Benefit |
|---|---|---|
| Dye Leveling | Controls dye exhaustion rate and promotes dye migration. | Uniform and even color shade on the fabric. |
| Dye Dispersion | Stabilizes the dispersion of disperse dyes in the dyebath. | Prevents dye agglomeration and spotting on the fabric. |
| Wetting | Reduces the surface tension of the dyebath, improving fabric wettability. | Faster and more efficient dye penetration into the fiber. |
| Softening | The long alkyl chain of the molecule can impart a soft feel to the fabric. | Improved handle and comfort of the finished textile. |
| Antistatic Properties | The cationic charge can help to dissipate static electricity. | Reduced clinging and improved processability of the fabric. |
Theoretical and Computational Chemistry of N Dodecyl 1,3 Propanediamine Diacetate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule that dictate its chemical behavior. Methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic characteristics and reactivity of inhibitor molecules such as N-Dodecyl-1,3-propanediamine diacetate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its molecular geometry and various quantum chemical parameters that correlate with its function, especially in corrosion inhibition.
The interaction between an inhibitor molecule and a metal surface is governed by its electronic properties. Key parameters derived from DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are critical. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of a metal surface, forming a coordinate bond. Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface.
The energy gap (ΔE = ELUMO - EHOMO) is another important descriptor of reactivity; a smaller energy gap implies higher reactivity, facilitating adsorption on the metal surface. Other calculated descriptors include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), which collectively help in predicting the nature and strength of the inhibitor's adsorption. unram.ac.id
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Amine-based Corrosion Inhibitors Note: This table presents typical values for similar amine-based compounds to illustrate the data obtained from DFT calculations, as specific values for this compound are not publicly available in the cited literature.
| Parameter | Description | Typical Calculated Value Range |
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -8.0 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to 1.0 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | 5.0 to 9.0 eV |
| μ (Dipole Moment) | Measure of molecular polarity | 1.0 to 4.0 Debye |
| χ (Electronegativity) | Tendency to attract electrons | 3.0 to 4.5 eV |
| η (Global Hardness) | Resistance to charge transfer | 2.5 to 4.5 eV |
| ΔN | Fraction of electrons transferred | 0.1 to 0.4 |
These parameters collectively suggest that the amine groups in the molecule are the primary centers for electron donation, facilitating a strong interaction with metal surfaces. The long dodecyl chain contributes to the formation of a protective hydrophobic layer.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying the sites most susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, MEP analysis would highlight the nitrogen atoms of the amine groups as the regions of highest negative potential. These sites are the most likely to interact with positively charged metal surfaces or metal cations, acting as the primary centers for adsorption. researchgate.net The acetate (B1210297) counter-ions would also show significant negative potential, while the hydrogen atoms attached to the nitrogen atoms would exhibit positive potential. This analysis confirms that the amine functionalities are the active sites responsible for the molecule's surface activity and corrosion inhibition properties.
Molecular Dynamics (MD) Simulations for Adsorption Behavior and Interfacial Interactions
While quantum mechanics provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time. MD simulations are used to study the adsorption of this compound onto surfaces, such as a metal surface in a corrosive aqueous environment. researchgate.netmdpi.com
In a typical MD simulation, a system is constructed consisting of the inhibitor molecules, water molecules, corrosive ions, and a slab of the metal surface (e.g., iron, copper). mdpi.comijcce.ac.ir The simulation solves Newton's equations of motion for all atoms in the system, allowing researchers to observe the trajectory and orientation of the inhibitor as it approaches and adsorbs onto the surface.
Key findings from MD simulations often show that the diamine molecule adsorbs onto the metal surface in a relatively flat orientation. This allows the electron-rich nitrogen atoms to form strong coordinate bonds with the surface atoms. researchgate.net The long, hydrophobic dodecyl tail tends to orient itself away from the metal surface and towards the aqueous phase, creating a dense, protective barrier that repels water and corrosive species. researchgate.netmdpi.com The binding energy between the inhibitor and the surface can be calculated from these simulations, providing a quantitative measure of the adsorption strength.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological or chemical activity. researchgate.net In the context of corrosion inhibition, QSAR models are developed to predict the inhibition efficiency of compounds based on their molecular descriptors. unram.ac.idresearchgate.net
A QSAR model for a series of amine-based inhibitors, including structures similar to this compound, would use the quantum chemical descriptors calculated from DFT (e.g., EHOMO, ELUMO, dipole moment) as independent variables. researchgate.net The experimentally measured inhibition efficiency would be the dependent variable. A multivariable regression analysis is then performed to generate an equation that links these descriptors to the inhibition efficiency.
A general form of a QSAR equation might be: Inhibition Efficiency (%) = c₀ + c₁ (EHOMO) + c₂ (ELUMO) + c₃ (μ) + ...
Such models are valuable for predictive research, allowing for the virtual screening of new, potentially more effective inhibitor molecules without the need for extensive synthesis and experimental testing. researchgate.net By understanding which structural features and electronic properties are most influential, researchers can rationally design next-generation corrosion inhibitors. researchgate.netresearchgate.net
Simulation of Interfacial Phenomena and Protective Film Formation
Computational simulations are instrumental in visualizing and understanding the formation of the protective film at the interface between a metal and a corrosive environment. This involves a multi-scale approach, combining insights from both quantum mechanics and molecular dynamics.
Simulations demonstrate that the adsorption process begins with the chemisorption of the amine groups onto the metal surface. nii.ac.jp Following this initial anchoring, intermolecular interactions between the hydrophobic dodecyl chains of adjacent inhibitor molecules become significant. Van der Waals forces cause the alkyl chains to align and pack closely together, leading to the self-assembly of a dense, non-polar film. researchgate.netnii.ac.jp
MD simulations can quantify the properties of this film, such as its thickness, density, and the diffusion coefficient of corrosive species (like chloride ions or hydronium) through it. mdpi.com The results typically show that the organized layer of this compound molecules acts as a physical barrier, significantly reducing the rate at which corrosive agents can reach the metal surface. This simulated behavior provides a molecular-level explanation for the high inhibition efficiencies observed experimentally for this type of compound. mat-pro.com
Future Research Directions and Emerging Applications of N Dodecyl 1,3 Propanediamine Diacetate
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Future research into the synthesis of N-Dodecyl-1,3-propanediamine diacetate is expected to prioritize green chemistry principles, focusing on sustainability and improved atom economy. jocpr.com Traditional multi-step syntheses of long-chain diamines often involve protecting groups and generate considerable waste. google.com Emerging strategies aim to circumvent these limitations.
One promising avenue is the development of catalytic routes that directly utilize renewable feedstocks. researchgate.net For instance, research into the bio-based synthesis of diamines from sources like fatty acids, amino acids, or carbohydrates is gaining traction. researchgate.netnih.govmdpi.com These biological pathways, employing engineered microorganisms, could offer a more sustainable alternative to petrochemical-based methods. nih.gov
Furthermore, the concept of atom economy, which measures the efficiency of a chemical process in converting reactants into the final product, will be a critical metric in developing new synthetic methods. wikipedia.org Reactions such as catalytic amination of long-chain diols or reductive amination of fatty aldehydes present opportunities for high atom economy by minimizing the formation of byproducts. jocpr.comgoogle.com The goal is to design synthetic routes that are not only efficient in terms of yield but also environmentally benign.
Table 1: Comparison of Synthetic Strategies for Long-Chain Diamines
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalytic Synthesis | Utilization of renewable feedstocks, milder reaction conditions, high specificity. | Metabolic engineering of microorganisms for diamine production from biomass. nih.gov |
| Catalytic Reductive Amination | High atom economy, potential for continuous processes. jocpr.com | Development of novel, highly selective, and recyclable catalysts. |
| Solid-Phase Synthesis | Simplified purification, potential for combinatorial synthesis of derivatives. google.com | Optimization of resin-bound reactions and cleavage conditions. |
Development of Advanced Characterization Techniques for In-situ Mechanistic Studies at Interfaces
The functionality of this compound is intrinsically linked to its behavior at interfaces. Future research will increasingly rely on advanced analytical techniques to probe the structure and dynamics of adsorbed layers of this surfactant in real-time.
Techniques such as Atomic Force Microscopy (AFM) have already been instrumental in visualizing the molecular organization of surfactants at solid-liquid interfaces. dntb.gov.ua Future studies could employ high-speed AFM to observe the dynamic processes of adsorption and self-assembly of this compound on various surfaces.
Pulsed Field Gradient (PFG) NMR spectroscopy is another powerful tool for investigating the exchange dynamics of surfactants between the bulk solution and adsorbed layers. nih.gov This can provide quantitative data on the residence time of the surfactant at an interface, which is crucial for understanding its mechanism of action in applications like dispersion stabilization or corrosion inhibition.
A combination of experimental and computational simulation methods will be vital for a comprehensive understanding of surfactant adsorption layers. desy.de Molecular dynamics simulations can complement experimental data by providing detailed insights into the conformation and orientation of the surfactant molecules at interfaces.
Design and Synthesis of Multifunctional Materials Incorporating this compound
The unique chemical structure of this compound, with its primary and secondary amine functionalities, makes it an excellent building block for the synthesis of advanced, multifunctional materials.
One area of exploration is its use as a crosslinking agent or modifier in polymer synthesis. rsc.org The diamine functionality can react with monomers like epoxides or isocyanates to form thermoset networks with tailored properties. The long dodecyl chain can impart hydrophobicity and flexibility to the resulting polymer, potentially leading to materials with enhanced durability and water resistance.
Furthermore, the ability of long-chain diamines to self-assemble can be harnessed to create structured materials. For example, it could be used as a template for the synthesis of mesoporous materials or as a component in the formulation of stimuli-responsive gels and emulsions. The incorporation of this diamine into polymer matrices could also lead to materials with inherent antimicrobial or antifouling properties.
Table 2: Potential Applications in Multifunctional Materials
| Material Type | Potential Role of this compound | Desired Properties |
| Epoxy Resins | Curing agent, internal plasticizer. | Enhanced toughness, improved adhesion, hydrophobicity. |
| Polyurethanes | Chain extender. | Increased flexibility, modified surface properties. |
| Antifouling Coatings | Active ingredient, surface modifier. | Reduced bioadhesion, long-term stability. |
| Stimuli-Responsive Gels | Gelling agent, structural component. | pH or temperature-responsive behavior. |
Addressing Contemporary Environmental Challenges Through Rational Compound Design and Application
The rational design of molecules like this compound holds significant promise for addressing pressing environmental issues.
One of the most significant potential applications is in the development of environmentally friendly biocides and antifouling agents . The parent amine and related compounds are known for their biocidal properties. nih.govresearchgate.net Future research could focus on optimizing the structure of the diacetate salt to enhance its efficacy against specific microorganisms while ensuring it is readily biodegradable, thus minimizing its environmental persistence.
Another emerging application is in environmental remediation . The surfactant properties of this compound could be exploited in soil washing technologies to remove hydrophobic contaminants or in the dispersion of oil spills. Research in this area would need to carefully evaluate the toxicity of the compound to aquatic life and its ultimate fate in the environment.
The design of such functional molecules will require a deep understanding of structure-activity relationships, guided by both experimental screening and computational modeling.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for N-dodecyl-1,3-propanediamine diacetate?
- Methodological Answer : The synthesis typically involves alkylation of 1,3-propanediamine with dodecyl bromide, followed by acetylation using acetic anhydride. Purification may require column chromatography (silica gel, eluent: chloroform/methanol gradient) to isolate the diacetate form. Residual solvents should be removed via rotary evaporation under reduced pressure. Confirmation of purity can be achieved via TLC (Rf ~0.5 in 9:1 chloroform:methanol) and elemental analysis for C, H, and N .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the structure (e.g., acetyl proton signals at δ 2.0–2.1 ppm and amine protons at δ 1.2–1.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (expected m/z: ~343 for [M+H]).
- HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity .
Q. How does pH influence the stability and solubility of this compound in aqueous solutions?
- Methodological Answer : The compound’s stability is pH-dependent. At neutral pH (6.5–7.5), it remains stable due to partial protonation of the amine groups. Under acidic conditions (pH < 4), hydrolysis of the acetate groups may occur, requiring buffered solutions (e.g., phosphate buffer) for long-term storage. Solubility increases in polar solvents (water, ethanol) due to its amphiphilic structure .
Advanced Research Questions
Q. What experimental designs are optimal for studying the interaction of this compound with lipid membranes in antimicrobial assays?
- Methodological Answer :
- Liposome Preparation : Use phosphatidylcholine liposomes to mimic bacterial membranes. Incorporate fluorescent probes (e.g., calcein leakage assay) to monitor membrane disruption.
- MIC Assays : Determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis using the microdilution method in Middlebrook 7H9 broth, with viability assessed via ATP luminescence .
- Contradiction Note : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility or differences in compound aggregation states .
Q. How does this compound modulate the rheological properties of surfactant mixtures in colloidal systems?
- Methodological Answer :
- Viscosity Measurements : Use rotational rheometry to study shear-thinning behavior in mixtures with anionic surfactants (e.g., sodium lauryl ether sulfate).
- pH-Dependent Behavior : At pH > 8.4, the diamine form dominates, enhancing electrostatic interactions with anionic surfactants and promoting micellar growth. At lower pH, protonation reduces aggregation, leading to lower viscosity .
- Advanced Technique : Small-angle neutron scattering (SANS) to analyze micelle morphology changes.
Q. What mechanistic insights explain the compound’s growth-inhibiting effects on Mycobacterium tuberculosis?
- Methodological Answer :
- Membrane Permeabilization : Use fluorescent dyes (e.g., SYTOX Green) to quantify membrane integrity in live/dead assays.
- Metabolic Disruption : Assess ATP depletion via luciferase-based assays and monitor lipid biosynthesis inhibition using C-acetate incorporation studies.
- Contradiction Analysis : Conflicting toxicity data (e.g., irritation vs. low acute toxicity) suggest species-specific responses, necessitating in vitro human cell line assays (e.g., HEK293) for safety profiling .
Data Contradictions and Mitigation Strategies
- Toxicity Data : While early studies report low acute toxicity , safety data sheets (SDS) highlight potential skin/eye irritation . Mitigation: Perform dose-response studies in relevant cell models (e.g., HaCaT keratinocytes) to clarify thresholds.
- Antimicrobial Efficacy : Variability in MIC values may stem from differences in bacterial culture conditions. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
